Squarylium dye III

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fluorescence Imaging

Squarylium dye III exhibits fluorescence, meaning it absorbs light at a specific wavelength and emits light at a longer wavelength. This property makes it ideal for fluorescence imaging techniques. Researchers can use the dye to label specific molecules or structures within a cell, allowing for their visualization under a fluorescence microscope [, ].

For instance, squarylium dye III can be conjugated with antibodies, molecules that bind to specific targets. When the antibody-dye conjugate binds to its target within a cell, the emitted fluorescent signal reveals the target's location []. This approach enables researchers to study cellular processes and structures at the microscopic level.

Molecular Labeling

Squarylium dye III's ability to bind to specific molecules makes it useful for molecular labeling experiments. Researchers can attach the dye to biomolecules like proteins, nucleic acids (DNA and RNA), or lipids. The labeled molecules can then be easily tracked and identified within complex mixtures, such as cell lysates or tissue sections [, ].

This labeling technique allows researchers to study interactions between molecules, monitor the movement of molecules within cells, and quantify the abundance of specific molecules in a sample [].

Organic Electronics

Squarylium dye III holds promise in the field of organic electronics. Organic electronics involve using organic materials to create electronic devices such as solar cells, light-emitting diodes (LEDs), and transistors [].

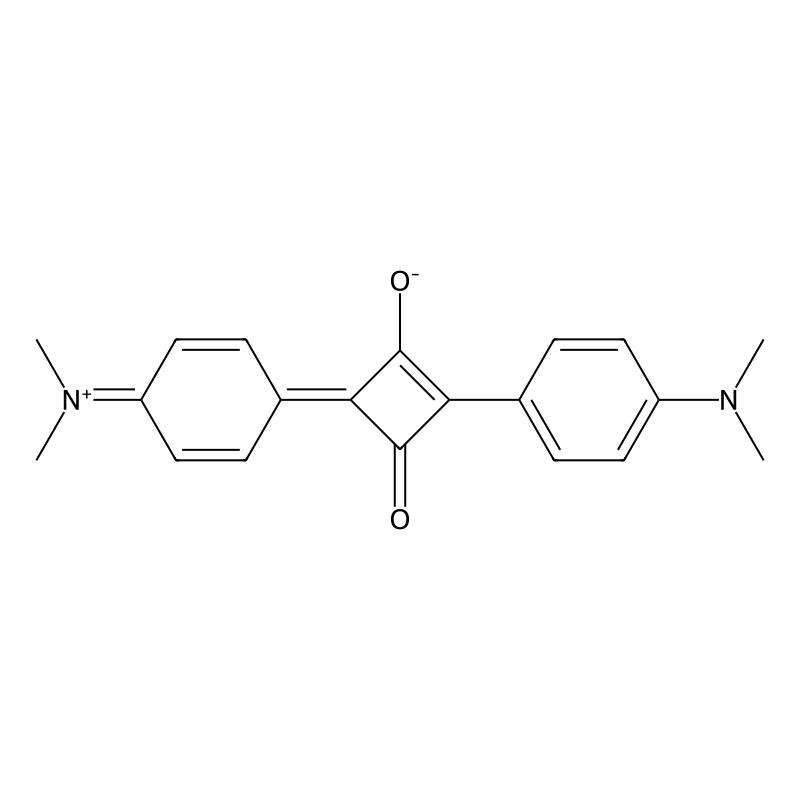

Squarylium dye III is a member of the squaraine dye family, characterized by its zwitterionic structure, which features a central squaryl ring flanked by donor aromatic or heterocyclic rings. This compound exhibits intense fluorescence, particularly in the red to near-infrared region, with absorption maxima typically around 630 nm and emission maxima near 650 nm. The unique four-membered ring system derived from squaric acid contributes to its distinct optical properties, including high photochemical stability and a quantum yield of approximately 0.65 . Squarylium dye III is notable for its poor solubility in many solvents, although it dissolves well in dichloromethane and a few other organic solvents .

- Oxidation: The dye can be oxidized under specific conditions, affecting its fluorescence properties.

- Electrophilic Aromatic Substitution: Similar to other squaraine dyes, it can participate in electrophilic substitutions due to the electron-deficient nature of the squaryl ring .

- Complex Formation: It can form complexes with various substrates, enhancing its stability and optical properties .

The biological activity of squarylium dye III has been explored primarily in the context of its use as a fluorescent probe in biomedical applications. Its ability to emit fluorescence allows for visualization in biological systems, making it useful in imaging techniques. Additionally, studies indicate that squaraine dyes can interact with biological molecules, potentially allowing for targeted therapies or diagnostics .

The synthesis of squarylium dye III typically involves the following methods:

- Electrophilic Aromatic Substitution: Squaric acid reacts with aniline or other electron-rich derivatives to form the dye through electrophilic substitution reactions.

- Methylene Bases Reaction: The reaction can also occur with methylene bases like 2-methyl-indolenines or 2-methyl-benzthiazoles, producing highly conjugated products with extensive charge distribution .

- Hierarchical Synthesis: Recent advancements have introduced hierarchical synthesis techniques that enhance the yield and purity of the final product .

Squarylium dye III has a variety of applications, including:

- Fluorescent Probes: Utilized in biological imaging to visualize cellular processes.

- Sensors: Employed as sensors for ions due to their sensitivity and selectivity.

- Optical Devices: Incorporated into devices that require efficient light absorption and emission properties .

Interaction studies involving squarylium dye III focus on its behavior in biological systems as well as its interaction with various substrates. These studies reveal:

- Energy Transfer: Efficient energy transfer occurs when encapsulated within carbon nanotubes, enhancing the optical properties of both components and allowing for advanced characterization techniques such as Raman spectroscopy .

- Chemical Stability: Encapsulation significantly increases the chemical and thermal stability of the dye, making it more suitable for various applications .

Several compounds share structural similarities with squarylium dye III. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Squaraine Dyes | Zwitterionic | High quantum yields; used in sensors and imaging |

| Cyanine Dyes | Polycationic | Broad absorption spectrum; used in photodynamic therapy |

| Rhodamine Dyes | Xanthene Derivative | Strong fluorescence; widely used in biological staining |

| BODIPY Dyes | Boron-Dipyrromethene | High stability; used in various fluorescent applications |

Uniqueness of Squarylium Dye III

Squarylium dye III stands out due to its specific absorption and emission characteristics within the red to near-infrared spectrum, combined with its unique zwitterionic structure that enhances photochemical stability. Its ability to form complexes and undergo specific